2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile
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Overview
Description
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile is an organic compound that features a fluorenyl group attached to a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile typically involves the Friedel-Crafts alkylation reaction. One efficient method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in nitromethane (CH3NO2) at 80°C, yielding high purity products . Another approach involves the use of Lewis acids such as aluminum chloride (AlCl3) or iron chloride (FeCl3) supported on molecular sieves .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the fluorenyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives or benzoic acid derivatives.
Reduction: Fluorenylamines or phenylacetamines.
Substitution: Halogenated or nitrated fluorenes and phenylacetonitriles.
Scientific Research Applications
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action for 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile involves its interaction with various molecular targets. The fluorenyl group can participate in π-π stacking interactions, while the nitrile group can act as a hydrogen bond acceptor. These interactions can influence the compound’s behavior in biological systems and its performance in electronic devices .
Comparison with Similar Compounds
Similar Compounds
9-Phenylfluorene: Similar structure but lacks the nitrile group.
2-(9H-Fluoren-9-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group.
9,9’-Spirobifluorene: Features a spiro linkage between two fluorene units.
Uniqueness
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile is unique due to the presence of both the fluorenyl and phenylacetonitrile moieties, which confer distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
121820-25-5 |
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Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-9-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H15N/c22-14-13-15-7-1-2-8-16(15)21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13H2 |
InChI Key |
AXYMXSMLEMOBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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